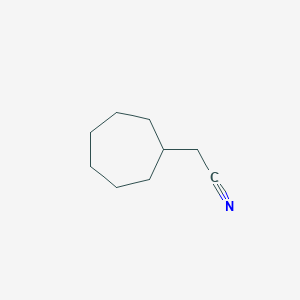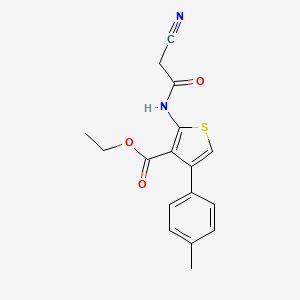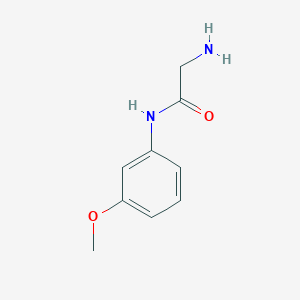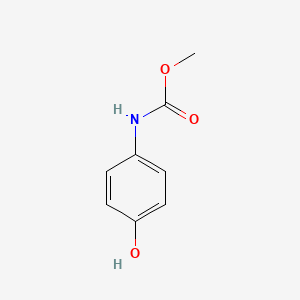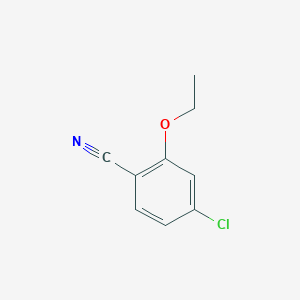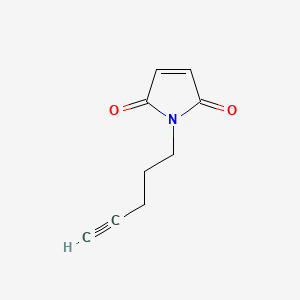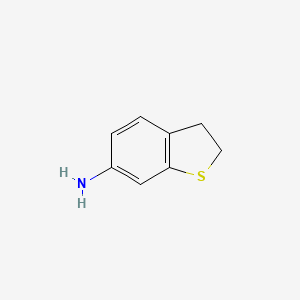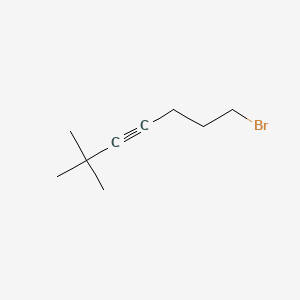
N-(piperidin-3-yl)benzamide
概要
説明
“N-(piperidin-3-yl)benzamide” is a chemical compound with the molecular formula C12H16N2O . It is a derivative of piperidine, a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a piperidine ring via a nitrogen atom . The InChI key for this compound is ZFLKDMGBVZHBAC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 204.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 41.1 Ų .科学的研究の応用
Synthesis and Bioactivity
- Metal Complex Synthesis: Benzamides, including derivatives of N-(piperidin-3-yl)benzamide, have been utilized in the synthesis of copper and cobalt complexes. These complexes demonstrated significant in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Pharmacological Applications
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, including those structurally related to this compound, showed potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
- Antitumor Activity: Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity. Some compounds showed promising biological activity against HepG2 cells, indicating potential in cancer treatment (Hou et al., 2015).
Structural and Analytical Chemistry
- X-ray Crystallography: Structural analysis of benzamide derivatives, including this compound, was performed using techniques like X-ray crystallography. This analysis aids in understanding the molecular interactions and properties of these compounds (Wu et al., 2014).
Serotonin Receptor Agonists
- Gastrointestinal Motility: Benzamide derivatives with a piperidine structure weresynthesized and evaluated as serotonin 4 receptor agonists. These compounds were shown to positively influence gastrointestinal motility, suggesting potential applications in treating related disorders (Sonda et al., 2003).
Drug Metabolism and Pharmacokinetics
- Pharmacokinetics of Novel Drugs: The study of novel anaplastic lymphoma kinase inhibitors, structurally related to this compound, revealed insights into their pharmacokinetics and metabolism, which is crucial for drug development and optimization (Teffera et al., 2013).
Antimicrobial Activity
- Antimicrobial Properties: Substituted benzamide derivatives, related to this compound, were synthesized and evaluated for their antimicrobial properties. The compounds showed effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).
Antipsychotic Agents
- Antipsychotic Properties: Benzamide derivatives have been evaluated as potential antipsychotic agents, showing promising activity in behavioral models. These findings suggest potential applications in treating psychiatric disorders (Norman et al., 1996).
将来の方向性
Piperidine derivatives, including “N-(piperidin-3-yl)benzamide”, continue to be a significant area of research in drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the pharmaceutical applications of synthetic and natural piperidines are being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
N-piperidin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKDMGBVZHBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
